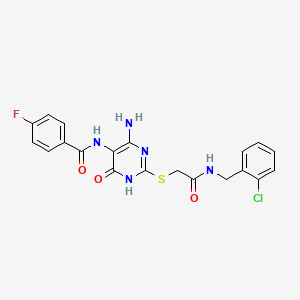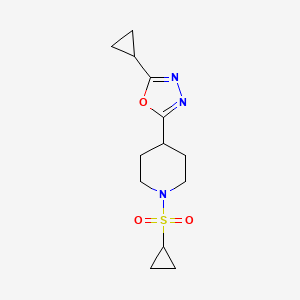![molecular formula C13H12ClNO3 B2913023 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride CAS No. 1423026-86-1](/img/structure/B2913023.png)
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride” is a chemical compound . It is related to “2-[2-(pyridin-4-yloxy)phenyl]acetic acid” which has a molecular weight of 229.24 . It is also related to “2-(Pyridin-4-yloxy)acetic acid” which has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . Another method involves the use of a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Molecular Structure Analysis
The InChI code for “2-[2-(pyridin-4-yloxy)phenyl]acetic acid” is 1S/C13H11NO3/c15-13(16)9-10-3-1-2-4-12(10)17-11-5-7-14-8-6-11/h1-8H,9H2,(H,15,16) . The InChI code for “2-(Pyridin-4-yloxy)acetic acid” is 1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For example, the success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . Another reaction involves a photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions .It is stored at room temperature . It is sealed in dry and stored at room temperature .
Scientific Research Applications
Controlled-Release Herbicides
Research into controlled-release herbicides has explored derivatives of 2,4-dichlorophenoxyacetic acid, showing the potential for similar compounds to act as the basis for developing new herbicide formulations. These derivatives, produced through reactions involving pyridine, offer insights into the design of herbicides that release active agents at a controlled rate, thereby improving efficacy and reducing environmental impact (Mehltretter et al., 1974).
Molecular Interaction Studies
The study of molecular interactions, such as hydrogen bonding and rotamer equilibria, involves compounds like N-(2-pyridyl)carbamates. This research aids in understanding the fundamental aspects of molecular behavior, which is crucial for the development of novel compounds with specific properties (Moraczewski et al., 1998).
Quantum Chemical Calculations
Quantum chemical calculations and DFT studies on substituted pyrrolidinones, including compounds related to "2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride," provide valuable insights into electronic properties, molecular orbitals, and thermodynamic parameters. These studies are essential for predicting the behavior and reactivity of new compounds (Bouklah et al., 2012).
Synthesis Routes for Pyrimidine Derivatives
Research on synthetic routes to pyrimidin-2-ylacetic acids and esters demonstrates the versatility of pyridine derivatives in organic synthesis. These methods are crucial for the development of compounds with potential applications in pharmaceuticals and agrochemicals (Brown & Waring, 1977).
Anticounterfeiting Applications
A study on the fluorescence of pyridine derivatives under protonation highlights their potential application in anticounterfeiting. These compounds exhibit unique acidochromic properties, making them suitable for use as security tags in various materials (Devadiga & Ahipa, 2022).
Safety and Hazards
properties
IUPAC Name |
2-(4-pyridin-4-yloxyphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12;/h1-8H,9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFPCFJPHGGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2912944.png)

![4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2912946.png)
![4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2912947.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2912948.png)
![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912950.png)

![N-(2,5-dimethoxybenzyl)-3-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2912952.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2912956.png)
![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2912960.png)
